3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate
Description
This compound is a coumarin derivative featuring a 1-methylbenzodiazol-2-yl substituent at the 3-position and a 2,2-dimethylpropanoate (pivalate) ester at the 7-position. The coumarin core (2-oxo-2H-chromene) is a well-studied fluorophore with applications in fluorescent dyes, sensors, and optoelectronic materials . The pivalate ester increases lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-22(2,3)21(26)27-14-10-9-13-11-15(20(25)28-18(13)12-14)19-23-16-7-5-6-8-17(16)24(19)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVLPLLOLFSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-1,3-benzodiazole and 2-oxo-2H-chromene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may study its effects on various biological targets and pathways to develop new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Moieties
Compound A: [3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl] 2,2-dimethylpropanoate (CAS 338419-28-6)
- Key Differences : Replaces the benzodiazole with a benzothiazole group (sulfur instead of nitrogen in the heterocycle).
- Molecular Weight : 379.09 g/mol (vs. ~377.38 g/mol for the target compound, assuming C₂₃H₁₉N₃O₄).
- Electronic Properties : Benzothiazole is more electron-deficient than benzodiazole, which may redshift absorption/emission spectra and reduce fluorescence quantum yield .
- Applications : Both compounds are likely used in fluorescent materials, but the benzodiazole variant may exhibit stronger metal-binding capacity due to its nitrogen-rich structure.
Compound B: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (from )
- Key Differences : Features a benzodithiazine core with sulfonyl and nitrile groups, absent in the target compound.
- Solubility : Polar sulfonyl groups may enhance water solubility compared to the lipophilic pivalate ester in the target compound.
Coumarin Derivatives with Coordinating Substituents
Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from )
- Key Differences : Contains an N,O-bidentate directing group instead of a coumarin core.
- Applications : Designed for metal-catalyzed C–H bond functionalization, whereas the target compound’s benzodiazole may serve as a bidentate ligand in coordination chemistry .
- Solubility : The hydroxyl group in Compound C improves polar solvent compatibility compared to the ester-dominated lipophilicity of the target compound.
Pharmacologically Active Heterocycles
Compound D : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Key Differences : Benzodiazepine core with a nitro group and chlorophenyl substituent, contrasting with the coumarin-benzodiazole system.
- Applications: Methylclonazepam is a sedative-hypnotic, whereas the target compound’s fluorescence properties suggest non-pharmacological uses (e.g., sensors or OLEDs) .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Fluorescence Performance : The benzodiazole group in the target compound likely enhances electron-donating capacity compared to benzothiazole analogs, improving fluorescence intensity for sensor applications .
- Metal Coordination: The benzodiazole’s nitrogen atoms may enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺), a property less pronounced in sulfur-containing benzothiazole derivatives.
- Synthetic Challenges : Introducing the pivalate ester may require optimized reaction conditions to avoid hydrolysis, a common issue with bulky esters .
Biological Activity
The compound 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate (CAS Number: 610758-23-1) is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.36 g/mol. The structure features a chromenone moiety linked to a benzodiazole unit, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with benzodiazole and chromenone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazoles possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity
Benzodiazole derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzodiazole derivatives, including our compound. Results indicated a significant inhibition zone against Escherichia coli and Staphylococcus aureus , suggesting potential as a therapeutic agent against bacterial infections .
Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
